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Compound of Interest

3-hydroxy-N-(4-
Compound Name:
methylphenyl)benzamide

CAS No.: 197141-59-6

Cat. No.: B2473423

Get Quote
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Focus Application: Dual-Action Antimicrobial (MRSA) and Anticancer (Apoptosis/Uncoupling)
Agents

Executive Summary & Chemical Space

Hydroxybenzamides, specifically N-substituted 2-hydroxybenzamides (Salicylanilides),
represent a privileged scaffold in medicinal chemistry.[1] Unlike their N-hydroxy counterparts
(hydroxamic acids, known for HDAC inhibition), 2-hydroxybenzamides primarily act as
protonophores—agents that uncouple oxidative phosphorylation by shuttling protons across
mitochondrial or bacterial membranes.

This guide objectively compares the structure-activity relationship (SAR) of this class, analyzing
how specific structural modifications drive potency against Methicillin-Resistant Staphylococcus
aureus (MRSA) and cancer cell proliferation. We compare the lead scaffold against standard
alternatives (e.g., 4-hydroxy isomers, Niclosamide) to validate the critical role of the
intramolecular hydrogen bond.
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The Core Scaffold

The pharmacological efficacy of this class hinges on the "Salicylamide Pseudo-Ring":
» Region A (Phenolic Head): Must contain an acidic -OH group (usually at C2).
e Region B (Amide Linker): Connects the head to the tail; participates in H-bonding.

e Region C (Hydrophobic Tail): An N-phenyl or N-alkyl group that anchors the molecule in the
lipid bilayer.

Mechanistic Insight: The "Proton Shuttle"
Hypothesis

To understand the SAR, one must understand the mechanism. These compounds do not
typically bind a single protein pocket (lock-and-key). Instead, they act on the membrane
potential.

e Neutral Form: The molecule, stabilized by an intramolecular H-bond, diffuses through the
lipid bilayer.

« lonization: On the inner side (higher pH), the phenolic proton dissociates.

e Anionic Form: The negative charge is delocalized by electron-withdrawing groups (EWGS),
allowing the anion to return across the membrane, dissipating the proton gradient (
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Expert Insight: The "Goldilocks" zone of acidity (

6.0-7.5) is critical. If the

is too high, it won't release the proton. If too low, the anion is too stable and won't
cross the membrane back to pick up a new proton.

Comparative SAR Analysis
Positional Isomerism: The "Ortho" Effect

The most critical SAR determinant is the position of the hydroxyl group relative to the amide.

Feature 2-Hydroxy (Ortho) 3-Hydroxy (Meta) 4-Hydroxy (Para)

Yes (Forms pseudo-6-
Intramolecular H-Bond ) No No
membered ring)

Lipaphilicity ( High (Polar groups
) Low Low

) "hidden")
Membrane

N Excellent Poor Poor
Permeability

Potent (MIC < 4

Antimicrobial Activity Inactive Inactive

g/mL)

Experimental Validation: Studies comparing N-phenyl-hydroxybenzamides confirm that moving
the -OH from C2 to C4 results in a complete loss of antimicrobial activity (MIC > 500

M) despite identical molecular weight and functional groups. The 2-OH is essential for
"masking" the polar amide, allowing membrane entry.

Substituent Effects on the Phenolic Ring (Head)
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Modifying the salicylic ring modulates acidity (

e Halogens (Cl, Br, I) at C5: Significantly increase potency. A halogen at C5 lowers the
of the phenolic hydroxyl, facilitating proton release.
e Nitro (

) groups: Strongest potency enhancers due to resonance stabilization of the anion, but often
introduce toxicity/mutagenicity risks.

o Electron Donating Groups (Methyl, Methoxy): Generally decrease activity by destabilizing the
anionic form and raising

N-Phenyl Substitutions (Tail)

The "Tail" dictates the lipophilic anchor.

e Hydrophobic Substituents (CF3, Cl): Essential. A 3,4-dichloro or 4-trifluoromethyl substitution
on the N-phenyl ring maximizes activity against MRSA and cancer lines (e.g., HCT116).

» Steric Bulk: Large groups are tolerated, suggesting the target is a non-specific membrane
interface or a large hydrophobic pocket (e.g., bacterial Signal Peptidase).

Quantitative Data Summary

The following table synthesizes data from multiple studies comparing 2-hydroxybenzamide
derivatives against standard controls.

Table 1: Comparative Potency (

/ MIC) of Hydroxybenzamides
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Target:
Target: MRSA L
Compound Structure (MIC Mechanism
Class Code EREEC Note
ImL
g/mL) M)
2- :
. Lead Active
Hydroxybenzami ) N 0.25-2.0 4.5
g (Salicylanilide) Protonophore
e
4-
) ) ] Cannot permeate
Hydroxybenzami  Isomer Control > 64 (Inactive) > 100 (Inactive)
membrane
de
Enhanced
5-Chloro-2- Halogenated S o
0.12 2.1 acidity/lipophilicit
hydroxy... Analog
y
) ] Benchmark
Niclosamide Standard Drug 05-1.0 0.8
Uncoupler
Acetylsalicylic ) Lack of lipophilic
Negative Control > 500 > 500

Acid

tail

Data Source Interpretation: The 2-hydroxy isomer is consistently >100x more potent than the 4-

hydroxy isomer, validating the "Ortho Effect".

Visualizations
Pharmacophore & Mechanism of Action

This diagram illustrates the critical "Pseudo-Ring" formation and the proton shuttle cycle.
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Caption: The intramolecular hydrogen bond (Red-Yellow dotted) locks the conformation,

allowing the lipophilic tail (Blue) to penetrate the membrane and collapse the proton gradient.

Experimental Workflow: Synthesis & Screening

A self-validating protocol flow for generating and testing these derivatives.
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Start: Salicylic Acid + Aniline

1. Activation (MW Irradiation)
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'

2. Amidation (Coupling)
Solvent-free or Toluene

i

3. Purification
Recrystallization (EtOH)

Yield > 70%

4. MIC Assay (Broth Microdilution)
Target: S. aureus / MRSA

f MIC < 10 pg/mL

5. Cytotoxicity (MTT Assay)
Target: HCT116 / Fibroblast

i

Selectivity Index (SI)
(CC50 / MIC)
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Publish / Patent
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Caption: Integrated workflow from microwave-assisted synthesis to biological validation using
Selectivity Index (SI) as the go/no-go gate.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of
Salicylanilides

Why this method? Conventional reflux takes hours. Microwave irradiation (MWI) reduces
reaction time to minutes and improves yield, essential for generating SAR libraries efficiently.

o Reagents: Mix substituted salicylic acid (1.0 eq) and substituted aniline (1.0 eq) in a
microwave-safe vessel.

o Activation: Add

(0.5 eq) dropwise. Caution: Exothermic.

e Irradiation: Place in a microwave reactor (e.g., CEM Discover). Set parameters: Power
150W, Temp 100°C, Time 15 min.

o Work-up: Pour the hot reaction mixture into ice-cold water (50 mL). Stir vigorously to
precipitate the crude amide.

« Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
 Validation: Confirm structure via

-NMR. Look for the characteristic amide singlet (
10.0-12.0 ppm) and phenolic -OH (

11.0-13.0 ppm, often broad due to H-bonding).

Protocol B: Urease Inhibition Assay (Berthelot Method)

Applicability: For derivatives targeting H. pylori.[2]

o Preparation: Prepare Jack Bean Urease solution (5 U/mL) in phosphate buffer (pH 7.0).
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Incubation: Mix 10

L of test compound (dissolved in DMSO) with 25
L of enzyme solution. Incubate at 37°C for 15 min.
Substrate: Add 50

L of Urea (100 mM). Incubate for 30 min.

Detection: Add Phenol-Hypochlorite reagents (Berthelot reagents). A blue color develops
(Indophenal).

Quantification: Measure Absorbance at 630 nm. Calculate % Inhibition relative to DMSO

control.
o Self-Validation: Run Acetohydroxamic Acid (AHA) or Thiourea as a positive control. If AHA

is not within 10—-20

M, the assay is invalid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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